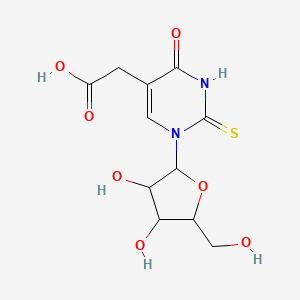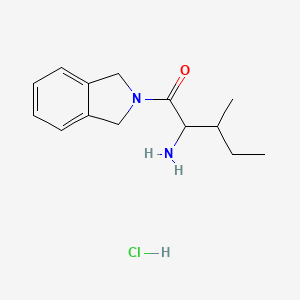
Inosine, 5'-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine, 5’-acetate is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes Inosine itself is formed by the breakdown of adenosine and is involved in purine metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inosine, 5’-acetate can be synthesized through various chemical and enzymatic methods. One common approach involves the acetylation of inosine using acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of inosine, 5’-acetate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce inosine, which is then chemically modified to form inosine, 5’-acetate. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Inosine, 5’-acetate undergoes various chemical reactions, including:
Oxidation: Inosine, 5’-acetate can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert inosine, 5’-acetate back to inosine.
Substitution: Acetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Inosine monophosphate.
Reduction: Inosine.
Substitution: Various inosine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Inosine, 5’-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in RNA editing and as a signaling molecule.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the production of flavor enhancers and as a component in certain pharmaceuticals.
Mecanismo De Acción
The mechanism of action of inosine, 5’-acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: Inosine, 5’-acetate interacts with adenosine receptors, including A1, A2A, A2B, and A3 receptors.
Pathways Involved: It influences purine metabolism and can modulate signaling pathways related to inflammation, immune response, and cell survival.
Comparación Con Compuestos Similares
Inosine, 5’-acetate can be compared with other similar compounds such as inosine monophosphate and inosine pranobex:
Inosine Monophosphate: A key intermediate in purine metabolism, primarily involved in nucleotide synthesis.
Inosine Pranobex: A combination of inosine with other compounds, used as an antiviral drug.
Conclusion
Inosine, 5’-acetate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and diverse applications make it a valuable subject of study and utilization in scientific research and industrial processes.
Propiedades
Número CAS |
28526-32-1 |
|---|---|
Fórmula molecular |
C12H14N4O6 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H14N4O6/c1-5(17)21-2-6-8(18)9(19)12(22-6)16-4-15-7-10(16)13-3-14-11(7)20/h3-4,6,8-9,12,18-19H,2H2,1H3,(H,13,14,20)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
FZGRVVNNENJDMC-WOUKDFQISA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)

amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)







![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)

